3-Oxotetracosanoic acid

Beschreibung

Eigenschaften

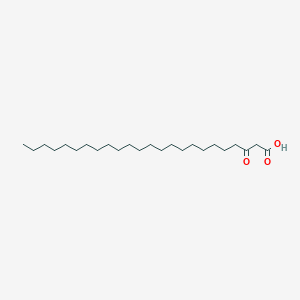

Molekularformel |

C24H46O3 |

|---|---|

Molekulargewicht |

382.6 g/mol |

IUPAC-Name |

3-oxotetracosanoic acid |

InChI |

InChI=1S/C24H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24(26)27/h2-22H2,1H3,(H,26,27) |

InChI-Schlüssel |

LTCWTQLFMAJHBA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O |

Herkunft des Produkts |

United States |

Biological Occurrence and Distribution in Model Systems

Identification as a Metabolite in Microorganisms

3-Oxotetracosanoic acid, primarily in its coenzyme A-conjugated form (3-oxotetracosanoyl-CoA), is recognized as a metabolite in single-celled eukaryotes.

In the baker's yeast, Saccharomyces cerevisiae, 3-oxotetracosanoyl-CoA is an intermediate in the fatty acid biosynthesis pathway. nih.govfrontiersin.org It is specifically involved in the elongation cycle of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. This process occurs in the endoplasmic reticulum and involves a repeating four-step cycle that adds two carbons to an acyl-CoA chain with each turn. 3-oxotetracosanoyl-CoA is formed during the elongation of a 22-carbon fatty acid (docosanoic acid) on its way to becoming a 24-carbon fatty acid (tetracosanoic acid).

Table 1: Key Molecules in the S. cerevisiae Fatty Acid Elongation Step Involving 3-Oxotetracosanoyl-CoA

| Molecule Type | Name | Role in Pathway |

|---|---|---|

| Substrate | Docosanoyl-CoA | The C22 fatty acyl-CoA entering the elongation cycle. |

| Carbon Donor | Malonyl-CoA | Provides the two-carbon unit for elongation. |

| Intermediate | 3-Oxotetracosanoyl-CoA | The 3-ketoacyl-CoA formed after the condensation step. |

| Reducing Agent | NADPH | Used in the subsequent reduction steps of the cycle. |

Detection as a Metabolite in Plant Systems

The synthesis of very-long-chain fatty acids is a critical process in plants, contributing to the formation of protective barriers like the cuticle and the production of signaling molecules. nih.gov

The biosynthesis pathway for very-long-chain fatty acids (VLCFAs) is generally associated with plant defense mechanisms against pathogens. nih.gov These fatty acids are essential precursors for building the plant cuticle and for generating sphingolipids, both of which play roles in responding to biotic stress. nih.gov Studies on rice have shown that pathogen infection leads to significant changes in the plant's metabolic profile, including alterations in lipids and fatty acids, which are crucial for forming surface barriers and maintaining membrane integrity. researchgate.net While the broader VLCFA pathway is implicated in the defense response, specific metabolomic studies detailing the direct detection or accumulation of this compound during biotic stress in rice were not found in the search results.

Occurrence in Mammalian Biochemical Pathways

In mammals, this compound is a transient but essential intermediate in the metabolism of very-long-chain fatty acids. frontiersin.org These VLCFAs are vital components of cellular lipids, such as sphingolipids and glycerophospholipids. nih.gov

The synthesis of VLCFAs in mammals occurs through a four-step elongation cycle primarily located in the endoplasmic reticulum. mdpi.com 3-Oxotetracosanoyl-CoA is the product of the first and rate-limiting step in one of these cycles. This initial reaction involves the condensation of a shorter acyl-CoA (in this case, docosanoyl-CoA or C22:0-CoA) with malonyl-CoA, a reaction catalyzed by a fatty acid elongase (ELOVL) enzyme. nih.govmdpi.com The resulting 3-oxoacyl-CoA is then rapidly processed in the subsequent three steps: reduction, dehydration, and a second reduction, ultimately yielding a fatty acyl-CoA that is two carbons longer. nih.gov

Table 2: The Mammalian VLCFA Elongation Cycle

| Step | Reaction Name | Substrate | Product | General Enzyme Class |

|---|---|---|---|---|

| 1 | Condensation | Acyl-CoA + Malonyl-CoA | 3-Oxoacyl-CoA | Fatty Acid Elongase (ELOVL) |

| 2 | Reduction | 3-Oxoacyl-CoA | 3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA Reductase |

| 3 | Dehydration | 3-Hydroxyacyl-CoA | trans-2,3-Enoyl-CoA | 3-Hydroxyacyl-CoA Dehydratase |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-oxotetracosanoyl-CoA |

| Docosanoic acid |

| Docosanoyl-CoA |

| Malonyl-CoA |

| NADPH |

| Tetracosanoic acid |

| Tetracosanoyl-CoA |

| 3-Hydroxyacyl-CoA |

Biosynthesis and Intracellular Metabolic Pathways

Enzymatic Formation of 3-Oxoacyl Intermediates

The characteristic 3-oxo (or β-keto) group is a hallmark of intermediates in fatty acid metabolic cycles. Its formation is a critical step that precedes either chain elongation or cleavage.

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce energy. jackwestin.commicrobenotes.com This process involves a sequence of four core reactions that shorten the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. jackwestin.comaocs.org One of these steps is the oxidation of a hydroxyl group to a keto group. Specifically, the enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD+-dependent dehydrogenation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. wikipedia.orglibretexts.org

While β-oxidation is a degradative pathway, its enzymatic steps are mechanistically reversible. The formation of a 3-oxoacyl group is chemically analogous to the reverse of the reduction step seen in fatty acid synthesis. This enzymatic capability is fundamental to the metabolic interconversion between hydroxyacyl and oxoacyl intermediates, highlighting the plasticity of these pathways. Some bacteria can redirect intermediates from the β-oxidation pathway into the synthesis of fatty acids and other molecules. asm.org

In metabolic pathways, fatty acids are typically activated by being attached to Coenzyme A (CoA), forming acyl-CoA thioesters. microbenotes.com Therefore, 3-oxotetracosanoic acid participates in these reactions as 3-oxotetracosanoyl-CoA. chalmers.seymdb.ca The high-energy thioester bond makes the acyl group reactive and amenable to enzymatic manipulation.

The formation of 3-oxoacyl-CoA can be catalyzed by several enzymes. For instance, in the elongation of very-long-chain fatty acids, the condensation of an acyl-CoA with malonyl-CoA yields a 3-ketoacyl-CoA that is two carbons longer. oup.com This reaction is the primary route for synthesizing 3-oxotetracosanoyl-CoA during the elongation process that extends shorter fatty acids to a C24 length. reactome.orgmetabolicatlas.org

Integration within Broader Fatty Acid Metabolic Networks

The metabolism of this compound is not an isolated process but is deeply embedded within the larger framework of cellular lipid metabolism, connecting de novo synthesis with chain elongation systems.

De novo fatty acid synthesis is the process of creating fatty acids, primarily palmitic acid (C16:0), from acetyl-CoA. This pathway is catalyzed by the multi-enzyme complex known as fatty acid synthase (FAS). nih.gov Two key enzymes in this process are 3-ketoacyl-ACP synthase and 3-ketoacyl-ACP reductase.

3-Ketoacyl-ACP Synthase (KAS): This enzyme class catalyzes the crucial chain-elongation step in fatty acid synthesis. wikipedia.org KAS enzymes facilitate a Claisen condensation reaction, joining an acyl group (attached to an acyl-carrier protein, or ACP) with malonyl-ACP to form a 3-ketoacyl-ACP, releasing carbon dioxide. wikipedia.orgnih.gov There are different KAS isozymes (KAS I, II, and III) that have preferences for substrates of different chain lengths, ensuring the efficient extension of the fatty acid chain from C4 to C16 and beyond. oup.com

3-Ketoacyl-ACP Reductase (KAR): Following the condensation step, the resulting 3-ketoacyl-ACP intermediate is processed by 3-ketoacyl-ACP reductase, also known as FabG. ebi.ac.uknih.gov This enzyme catalyzes the NADPH-dependent reduction of the 3-keto group to a hydroxyl group, forming a 3-hydroxyacyl-ACP. nih.govfrontiersin.org This reduction is the first of three processing steps that convert the 3-ketoacyl-ACP into a saturated acyl-ACP, ready for the next round of elongation. oup.com

While de novo synthesis typically produces palmitoyl-ACP (C16), the synthesis of very-long-chain fatty acids (VLCFAs) like tetracosanoic acid (C24:0) occurs through separate elongation systems located primarily in the endoplasmic reticulum. researchgate.netnih.gov These systems extend pre-existing long-chain fatty acids. The process is a four-step cycle chemically parallel to de novo synthesis:

Condensation: An acyl-CoA (e.g., a C22 acyl-CoA) is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) enzyme, which is a type of 3-ketoacyl-CoA synthase. oup.commdpi.com This reaction forms a 3-ketoacyl-CoA intermediate, in this case, 3-oxotetracosanoyl-CoA. oup.com

Reduction: The 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase using NADPH as a cofactor, yielding a 3-hydroxyacyl-CoA.

Dehydration: A dehydratase enzyme removes a water molecule to create a double bond, forming a trans-2,3-enoyl-CoA.

Reduction: Finally, a second reductase, trans-2-enoyl-CoA reductase, uses NADPH to reduce the double bond, yielding a saturated acyl-CoA (tetracosanoyl-CoA) that is two carbons longer than the starting substrate. researchgate.net

This cycle can be repeated to further extend the fatty acid chain. researchgate.net 3-Oxotetracosanoyl-CoA is therefore a direct and essential intermediate in the biosynthesis of tetracosanoic acid.

Specific Enzyme Systems Facilitating this compound Transformations

Beyond its role as a transient intermediate in elongation, 3-oxotetracosanoyl-CoA and its corresponding free acid can be acted upon by other enzyme systems. The table below summarizes key enzymes involved in the metabolism of 3-oxoacyl intermediates.

Interactive Data Table: Key Enzymes in 3-Oxoacyl Metabolism

| Enzyme | Abbreviation / Gene | EC Number | Function | Metabolic Pathway |

| 3-Ketoacyl-ACP Synthase | KAS | 2.3.1.41 | Condenses an acyl-ACP with malonyl-ACP to form a 3-ketoacyl-ACP. wikipedia.org | Fatty Acid De Novo Synthesis |

| 3-Ketoacyl-ACP Reductase | KAR / FabG | 1.1.1.100 | Reduces a 3-ketoacyl-ACP to a 3-hydroxyacyl-ACP. ebi.ac.uknih.gov | Fatty Acid De Novo Synthesis |

| Fatty Acid Elongase | ELOVL | 2.3.1.199 | Condenses an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. oup.com | Fatty Acid Elongation |

| 3-Ketoacyl-CoA Reductase | KCR | 1.1.1.330 | Reduces a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA. researchgate.net | Fatty Acid Elongation |

| 3-Hydroxyacyl-CoA Dehydrogenase | HCDH | 1.1.1.35 | Oxidizes a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. wikipedia.org | Fatty Acid β-Oxidation |

| Thiolase | - | 2.3.1.16 | Cleaves a 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. libretexts.org | Fatty Acid β-Oxidation |

Other Putative Enzymatic Interactions in Metabolic Flux

The metabolic flux, or the rate of turnover of molecules through a metabolic pathway, is a dynamically regulated process. nih.gov Beyond the action of CoA transferases, several other enzymatic interactions are crucial in the context of this compound. The regulation of these enzymes can occur at multiple levels, including gene expression, allosteric regulation, and covalent modifications, to fine-tune metabolic output in response to cellular needs. nih.govresearchgate.net

The degradation of VLCFAs, including by inference this compound, primarily occurs in peroxisomes through β-oxidation. wikipedia.orgaocs.org This pathway involves a series of enzymes, including acyl-CoA oxidases, bifunctional proteins, and thiolases, that sequentially shorten the fatty acid chain. mdpi.comnih.gov The peroxisomal 3-oxoacyl-CoA thiolase is the final enzyme in this cycle, cleaving the long-chain fatty acyl-CoA to generate acetyl-CoA and a shortened acyl-CoA. nih.gov The expression of genes encoding these peroxisomal enzymes is often regulated by peroxisome proliferator-activated receptors (PPARs). nih.gov

The intricate interplay between these biosynthetic and degradative pathways determines the intracellular concentration of this compound and other VLCFAs, thereby influencing cellular functions.

Precursor Compounds and Substrate Derivation

This compound is an intermediate in the biosynthesis of tetracosanoic acid (lignoceric acid), a C24 saturated fatty acid. ebi.ac.ukuniprot.org The direct precursor in its formation is docosanoyl-CoA (behenoyl-CoA), a 22-carbon fatty acyl-CoA. uniprot.org

The biosynthesis of this compound is a step in the fatty acid elongation cycle that occurs in the endoplasmic reticulum. nih.govbiomolther.org This cycle extends existing long-chain fatty acids by two carbon units. The key reaction leading to the formation of this compound is the condensation of docosanoyl-CoA with malonyl-CoA, catalyzed by a very-long-chain 3-ketoacyl-CoA synthase enzyme (EC 2.3.1.199). uniprot.org This reaction produces 3-oxotetracosanoyl-CoA, carbon dioxide, and CoA. uniprot.org The free acid form, this compound, can then be derived from its CoA ester.

The initial substrates for the elongation pathway are themselves products of either de novo fatty acid synthesis in the cytoplasm or are obtained from dietary sources. biomolther.org Palmitic acid (C16:0) and stearic acid (C18:0) are common starting points for elongation. oup.com

Table 2: Key Precursors and Products in the Biosynthesis of Tetracosanoic Acid

| Precursor/Substrate | Enzyme/Process | Product |

| Docosanoyl-CoA + Malonyl-CoA | Very-long-chain 3-ketoacyl-CoA synthase | 3-Oxotetracosanoyl-CoA |

| 3-Oxotetracosanoyl-CoA | 3-oxoacyl-[acyl-carrier-protein] reductase | 3-Hydroxytetracosanoyl-CoA |

| 3-Hydroxytetracosanoyl-CoA | 3-hydroxyacyl-CoA dehydratase | trans-2,3-Enoyltetracosanoyl-CoA |

| trans-2,3-Enoyltetracosanoyl-CoA | Enoyl-CoA reductase | Tetracosanoyl-CoA |

| Tetracosanoyl-CoA | Thioesterase | Tetracosanoic acid |

Chemical Synthesis and Derivatization Strategies for Research

Methodologies for Laboratory Synthesis of 3-Oxo Fatty Acids

The creation of the β-keto acid structure in long-chain fatty acids like 3-oxotetracosanoic acid can be achieved through several established synthetic pathways. These methods typically involve carbon-carbon bond formation followed by functional group manipulations.

A classic and effective method for synthesizing β-keto acids involves the Claisen condensation of esters. This reaction joins two ester molecules (or an ester and a ketone) to form a β-keto ester. For the synthesis of this compound, this would typically involve the condensation of a long-chain fatty acid ester with a two-carbon unit.

A representative synthesis involves the reaction of an appropriate long-chain acyl chloride with the magnesium salt of ethyl malonate, followed by decarboxylation. A specific example is the synthesis of ethyl 2-ethoxycarbonyl-3-oxotetracosanoate. oup.com This intermediate, a β-keto ester, can then be subjected to hydrolysis and decarboxylation, often by heating in the presence of an acid catalyst like p-toluenesulfonic acid, to yield the final 3-oxo fatty acid. oup.com The evolution of CO2 gas signals the completion of the decarboxylation step. oup.com

Table 1: Example Synthesis via β-Keto Ester Condensation

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Condensation | Long-chain acyl chloride, Ethyl malonate | Magnesium, Ethanol | β-Keto diester intermediate |

| 2. Decarboxylation | β-Keto diester intermediate | p-Toluenesulfonic acid, DMSO, Heat (200-210 °C) | 3-Oxo fatty acid |

Aldol-type reactions are powerful tools for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are direct precursors to 3-oxo fatty acids. wikipedia.orgsigmaaldrich.com In this approach, a long-chain aldehyde is reacted with an enolate, typically derived from an acetate (B1210297) ester.

For instance, the synthesis of 3-hydroxyeicosapentaenoic acid has been achieved using an acetate-type aldol (B89426) reaction. mdpi.com A similar strategy can be applied to synthesize this compound. The synthesis would begin with a 22-carbon aldehyde (docosanal), which undergoes an aldol addition with the enolate of an acetate ester. This reaction forms a β-hydroxy ester. The ester is then hydrolyzed to the corresponding β-hydroxy acid. The final step is the oxidation of the secondary alcohol at the C-3 position to the ketone, yielding this compound. The choice of oxidizing agent is critical to avoid cleavage of the carbon chain.

The direct oxidation of 3-hydroxy fatty acids provides a straightforward route to 3-oxo fatty acids. This transformation is relevant in both biological systems and laboratory synthesis.

In biological contexts, enzymes such as long-chain-3-hydroxyacyl-CoA dehydrogenase catalyze the NAD+-dependent oxidation of a (3S)-3-hydroxy fatty acyl-CoA to a 3-oxo-fatty acyl-CoA. ebi.ac.uk This reaction is a key step in fatty acid β-oxidation.

For laboratory synthesis, various chemical oxidizing agents can be employed to convert a 3-hydroxy fatty acid precursor to the target 3-oxo fatty acid. Reagents for this transformation must be chosen carefully to ensure selective oxidation of the secondary alcohol to a ketone without affecting other parts of the molecule. Mild reagents such as those used in the Swern or Dess-Martin periodinane oxidations are suitable. Another classic method is the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Collin's reagent (chromium(VI) oxide in pyridine). imreblank.ch For example, Collin's reagent has been successfully used to oxidize a deuterated long-chain alcohol to the corresponding aldehyde, demonstrating its utility in fatty acid chemistry. imreblank.ch

Synthesis of Labeled Analogs for Mechanistic Studies

Isotopically labeled compounds are invaluable for metabolic studies, quantitative analysis using mass spectrometry, and elucidating reaction mechanisms. imreblank.chmdpi.com The synthesis of deuterated this compound allows researchers to trace its metabolic fate and quantify its presence in complex biological samples.

The synthesis of deuterated this compound can be achieved by incorporating deuterium (B1214612) atoms at specific positions in the molecule. A common strategy is to first synthesize a deuterated 3-hydroxy fatty acid precursor, which is then oxidized to the final 3-oxo product. mdpi.com

A method for synthesizing 3-hydroxy fatty acids with deuterium incorporated at the carbon bearing the hydroxyl group has been developed. mdpi.com This can be adapted for this compound. The synthesis could proceed via the opening of a chiral long-chain terminal epoxide with a deuterated nucleophile, or through the reduction of a β-keto ester with a deuterated reducing agent like sodium borodeuteride (NaBD₄), followed by separation of stereoisomers if required. More advanced methods use deuterated reagents in metal-free reductions. For example, ynamides can be treated with a mixture of deuterated triflic acid and deuterated triethylsilane to produce amines with high levels of deuterium incorporation at the α and/or β positions, a strategy which could be adapted for fatty acid synthesis. nih.gov

Once the deuterated 3-hydroxytetracosanoic acid is prepared, it can be oxidized to this compound using the methods described in section 4.1.3, yielding the desired labeled compound.

Table 2: General Strategy for Deuterated 3-Oxo Fatty Acid Synthesis

| Step | Description | Key Reagents | Result |

|---|---|---|---|

| 1. Deuteration | Introduction of deuterium into a precursor molecule. | Deuterated reducing agents (e.g., NaBD₄), Deuterated silanes (e.g., Et₃SiD) | Deuterated 3-hydroxy fatty acid |

| 2. Oxidation | Oxidation of the hydroxyl group to a keto group. | PCC, Dess-Martin periodinane | Deuterated 3-oxo fatty acid |

Functionalization and Derivatization for Biochemical Probes

To study the interactions and functions of this compound in biological systems, it is often necessary to convert it into a biochemical probe. This involves attaching a reporter group (like a fluorophore) or a reactive group (for cross-linking) to the fatty acid molecule. biorxiv.org

Functionalization is typically performed at the terminus of the alkyl chain (the ω-position) to minimize interference with the biologically important keto-acid headgroup. acs.org A common strategy is to start with a fatty acid that already contains a functional group, such as a terminal double bond or hydroxyl group, which can be chemically modified. For example, a long-chain ω-hydroxy fatty acid can be converted to an azide (B81097) or an alkyne. These "clickable" handles allow for the covalent attachment of various molecules, such as fluorescent dyes or biotin (B1667282) for affinity purification, via bioorthogonal reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. chemrxiv.org

Another powerful approach is the incorporation of a photo-activatable cross-linking group, such as a diazirine, into the fatty acid chain. biorxiv.org These probes can be metabolized by cells and incorporated into complex lipids. Upon photoactivation, the diazirine forms a highly reactive carbene that covalently bonds to nearby interacting proteins, allowing for their subsequent identification and characterization. The position of the diazirine on the acyl chain can influence which protein interactions are captured. biorxiv.org These functionalization strategies transform this compound from a simple metabolite into a sophisticated tool for chemical biology research.

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names |

|---|---|

| This compound | β-Ketotetracosanoic acid |

| 2-ethoxycarbonyl-3-oxotetracosanoic acid ethyl ester | |

| p-Toluenesulfonic acid | |

| Docosanal | |

| 3-Hydroxyeicosapentaenoic acid | |

| 3-Hydroxytetracosanoic acid | |

| Pyridinium chlorochromate | PCC |

| Dess-Martin periodinane | |

| Collin's reagent | |

| Sodium borodeuteride | NaBD₄ |

| Triflic acid |

Creation of Conjugates for Targeted Research Applications (e.g., Thiol-Condensation Products)

The reactivity of the β-keto acid moiety in this compound provides a versatile platform for chemical conjugation. The electrophilic nature of the ketone's carbonyl carbon and the adjacent acidic α-protons allow for reactions with various nucleophiles. rsc.org Among these, condensation reactions with thiol-containing molecules are particularly significant for creating targeted research tools.

Thiol-condensation products are formed by reacting this compound, or more commonly its ester form (β-keto esters), with a thiol (a compound containing a sulfhydryl, -SH, group). rsc.org This can lead to the formation of a stable thioether or other sulfur-containing linkages. Such strategies are employed to attach this long-chain keto acid to various reporter molecules, affinity tags, or biologically active entities. For instance, conjugating this compound to a fluorescent dye via a thiol-reactive linker can enable its visualization within cells, helping to track its uptake and subcellular localization.

Similarly, conjugation with biotin can facilitate affinity purification of proteins that bind to this compound, allowing for the identification of novel interacting partners such as enzymes or receptor proteins. A key application is the synthesis of analogs of acyl-Coenzyme A (CoA). By conjugating Coenzyme A, which contains a terminal thiol group, to this compound, researchers can create 3-oxotetracosanoyl-CoA. This conjugate is a crucial tool for studying the enzymes involved in fatty acid metabolism, as it mimics a natural intermediate. researchgate.netnih.gov The synthesis of such thiol esters has been achieved in high yields using N-Hydroxysuccinimide esters of long-chain fatty acids. researchgate.net

Below is a table summarizing potential thiol-condensation partners and their research applications:

Table 1: Thiol-Based Conjugation Strategies for this compound| Thiol-Containing Molecule | Resulting Conjugate Type | Primary Research Application |

|---|---|---|

| Coenzyme A | 3-Oxotetracosanoyl-CoA | Studying enzyme kinetics and substrate specificity in fatty acid metabolism. researchgate.netnih.gov |

| Cysteine-containing peptides | Peptide-Lipid Conjugate | Investigating protein-lipid interactions and developing targeted delivery systems. cam.ac.uk |

| Thiolated Fluorescent Dyes | Fluorescently-Labeled Lipid | Cellular imaging, tracking lipid uptake, and subcellular localization studies. |

| Thiol-Modified Biotin | Biotinylated Lipid Probe | Affinity-based pulldown assays to identify binding proteins. |

| Glutathione | Glutathione-Lipid Adduct | Studying detoxification pathways and oxidative stress mechanisms. |

Exploration of Structural Modifications for Specific Biological Interactions

Beyond conjugation, direct structural modifications of this compound are instrumental in dissecting its biological functions. By systematically altering its chemical structure, researchers can create a library of analogs to probe how specific features of the molecule influence its interaction with enzymes and other biological targets. These modifications can range from simple changes, such as altering the chain length, to more complex alterations like introducing isotopic labels or modifying functional groups.

Altering the length of the acyl chain, for example by synthesizing 3-oxo derivatives of shorter or longer fatty acids, can help determine the optimal chain length for binding to a particular enzyme's active site. google.com This information is critical for understanding the substrate specificity of enzymes involved in fatty acid elongation and oxidation.

Isotopic labeling, such as replacing carbon-12 with carbon-13 or hydrogen with deuterium, is a powerful technique for metabolic tracing studies. By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the path of the labeled this compound through various metabolic pathways, providing quantitative insights into its conversion rates and downstream products.

Furthermore, modifications to the functional groups can elucidate their roles in biological activity. The ketone at the C-3 position can be reduced to a hydroxyl group, creating β-hydroxy tetracosanoic acid, to investigate the significance of the keto group for specific interactions. oup.com Similarly, the terminal carboxylic acid can be esterified or converted to an amide to explore the importance of the negatively charged carboxylate form for binding or transport. rsc.orgrsc.org Derivatization of the carboxyl group with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can also be used to enhance detection sensitivity in targeted metabolomics studies. acs.orgacs.org

The following table details various structural modifications and their corresponding research objectives:

Table 2: Structural Modifications of this compound for Biological Research| Structural Modification | Modified Compound | Research Purpose |

|---|---|---|

| Chain Length Variation | 3-Oxo-fatty acids (C16-C26) | To determine the influence of acyl chain length on enzyme specificity and biological activity. researchgate.netgoogle.com |

| Isotopic Labeling | ¹³C or ²H labeled this compound | To trace metabolic pathways and quantify metabolic flux using mass spectrometry or NMR. |

| Ketone Group Reduction | β-Hydroxy tetracosanoic acid | To assess the importance of the C-3 keto group for enzyme recognition and binding. oup.com |

| Carboxyl Group Esterification | Methyl or Ethyl 3-oxotetracosanoate | To investigate the role of the carboxylate charge in transport and receptor interaction. rsc.orgrsc.org |

| Introduction of Fluorophore | Fluorescently-tagged this compound | To enable real-time imaging of lipid trafficking and localization in living cells. |

Molecular and Cellular Biological Roles and Underlying Mechanisms

Interactions with Enzyme Systems and Molecular Targets

Studies on Enzyme-Substrate Binding Dynamics (e.g., with CoA Transferases)

Coenzyme A (CoA) transferases are a class of enzymes crucial for the transfer of a CoA group from a donor molecule to an acceptor, playing a significant role in metabolic pathways such as fermentation and the metabolism of ketone bodies. wikipedia.org These enzymes are found across all domains of life. wikipedia.org The catalytic mechanism of many CoA transferases involves a "ping-pong" kinetic model, where the enzyme forms a covalent thioester intermediate with CoA. nih.gov

One of the key families of these enzymes is the 3-oxoacid CoA-transferase family, which is involved in the breakdown of ketone bodies. wikipedia.org In humans, a deficiency in succinyl-CoA:3-oxoacid CoA-transferase can lead to severe ketoacidosis, highlighting the enzyme's importance. nih.gov Studies on succinyl-CoA:3-ketoacid CoA transferase from pig heart have revealed that upon binding to CoA, the enzyme undergoes a significant conformational change. rcsb.org This change allows the enzyme to interact with parts of the CoA molecule distant from the reactive thiol group, which is covalently linked to the enzyme. rcsb.org This interaction with remote parts of the substrate helps to destabilize the atoms near the active center, thereby accelerating the enzymatic reaction. rcsb.org

The active site of these transferases is typically located at the interface of their A and B subunits, formed by loops from both subunits. ebi.ac.uk The transfer of CoA proceeds through the formation of a thioester bond with a conserved glutamate (B1630785) residue at this active site. ebi.ac.uk While specific binding dynamics of 3-oxotetracosanoic acid with CoA transferases are not extensively detailed in the provided results, the general mechanisms of 3-oxoacid CoA-transferases provide a framework for understanding this interaction. The structural and functional similarities among these transferases suggest that factors beyond simple substrate affinity, such as enzyme conformational changes, are critical for their activity. nih.gov

Potential for Allosteric Modulation of Enzyme Activity

Allosteric regulation is a fundamental biological mechanism where the binding of a molecule at one site on a protein influences the activity at another, distinct site. wikipedia.org This can either enhance (allosteric activation) or decrease (allosteric inhibition) the protein's function. wikipedia.org Allosteric enzymes often display sigmoidal kinetics rather than the typical hyperbolic curve of Michaelis-Menten enzymes, a result of cooperativity between multiple binding sites. libretexts.org

This regulatory mechanism is crucial for controlling metabolic pathways. For example, phosphofructokinase, a key enzyme in glycolysis, is allosterically inhibited by high levels of ATP. wikipedia.orglibretexts.org ATP binds to an allosteric site on the enzyme, inducing a conformational change that reduces its affinity for its substrates. wikipedia.orglibretexts.org

The potential for this compound to act as an allosteric modulator has not been directly demonstrated in the provided search results. However, the principle of allosteric modulation by small molecules is well-established. frontiersin.org Allosteric modulators can alter enzyme activity by shifting the protein's conformational ensemble. frontiersin.org Mutations at allosteric sites can disrupt essential interactions, leading to a loss of enzymatic activity and changes in the protein's oligomeric state. nih.gov This highlights that sites other than the active site can be targeted to modulate enzyme function. nih.gov Given that fatty acids and their derivatives can act as signaling molecules, it is plausible that this compound or related compounds could function as allosteric modulators of certain enzymes, though specific research is needed to confirm this.

Role in Biological Processes and Cellular Signaling

Influence on Plant Physiological Responses (e.g., in Rice Susceptibility)

Abiotic stresses such as salinity and drought pose significant threats to crop productivity, including that of rice (Oryza sativa). sciopen.comnih.gov Plants have evolved complex physiological and molecular responses to cope with these stresses, including the maintenance of ionic homeostasis, osmotic adjustment, and scavenging of reactive oxygen species (ROS). sciopen.com

Salt stress, for instance, leads to an imbalance of oxygen metabolism in plant cells, causing oxidative stress through the production of ROS. mdpi.com This can lead to the oxidation of fatty acids in cell membranes, compromising their integrity. notulaebotanicae.ro Plants respond by activating various protective mechanisms, including the synthesis of osmoprotectants and the induction of antioxidant enzymes. nih.gov

While the direct role of this compound in rice susceptibility is not explicitly detailed, the general response of rice to abiotic stress involves changes in fatty acid metabolism. notulaebotanicae.ro For example, under salt stress, susceptible rice cultivars may experience a greater reduction in fresh and dry weight compared to tolerant varieties. notulaebotanicae.ro The accumulation of certain metabolites and the regulation of gene expression are key to a plant's ability to tolerate such stresses. sciopen.com The study of different rice genotypes reveals that their physiological responses to stress can vary significantly, and these differences are linked to their genetic makeup. notulaebotanicae.ro

Investigation of Receptor Interactions (e.g., GPR84 and Related Fatty Acids)

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that respond to a wide variety of extracellular signals. nih.gov GPR84 is a GPCR that has been identified as a receptor for medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14. nih.gov The expression of GPR84 is prominent in immune cells like leukocytes, monocytes, and macrophages, and its levels can be significantly increased upon inflammatory stimulation. nih.govnih.gov

Research has shown that MCFAs can activate GPR84, leading to downstream signaling events such as calcium mobilization and the inhibition of cyclic AMP production. nih.gov This activation is primarily coupled to a pertussis toxin-sensitive G(i/o) pathway. nih.gov Notably, MCFAs with a hydroxyl group at the 2- or 3-position can activate GPR84 more effectively than their non-hydroxylated counterparts. nih.gov

Cryo-electron microscopy studies of the human GPR84 receptor bound to the medium-chain fatty acid 3-hydroxy lauric acid (3-OH-C12) have provided structural insights into ligand recognition. rcsb.org These studies revealed a specific hydrophobic patch that selects for agonists of the correct length and identified key residues involved in coordinating the polar end of the fatty acid. rcsb.org The activation of GPR84 by fatty acids has been linked to pro-inflammatory responses, suggesting that this receptor may be a target for treating chronic low-grade inflammation. nih.gov

| Receptor | Ligand Type | Key Findings |

| GPR84 | Medium-chain fatty acids (C9-C14) | Functions as a receptor for MCFAs, leading to pro-inflammatory responses. nih.govnih.gov |

| GPR84 | Hydroxylated MCFAs (e.g., 3-OH-C12) | Show more effective activation of GPR84 compared to non-hydroxylated MCFAs. nih.gov |

Participation in Microbial Metabolic Regulation

Microbes employ a vast array of metabolic strategies to obtain energy and nutrients for their survival and reproduction. wikipedia.org Microbial metabolism plays a crucial role in various ecosystems and industrial processes. wikipedia.org Short-chain fatty acids (SCFAs), produced by gut bacteria through the fermentation of dietary fiber, are a prime example of how microbial metabolites can regulate host physiology. nih.gov These SCFAs can act as signaling molecules by binding to GPCRs on host cells and can also induce epigenetic changes. nih.gov

The regulation of microbial metabolism itself is a complex process. For instance, in Pseudomonas aeruginosa, the biosynthesis of rhamnolipid surfactants, which involves the formation of 3-(3-hydroxyalkanoyloxy) alkanoic acids (HAAs), is tightly regulated. elifesciences.org This regulation, termed "metabolic prudence," ensures that the production of these secondary metabolites is timed to when the bacterial population is large enough and when individual cells have sufficient resources, thus minimizing the fitness cost. elifesciences.org

In the context of host-microbe interactions, the gut microbiota can regulate the host's energy metabolism. For example, the presence of gut microbes can influence the expression of enzymes involved in the β-oxidation of fatty acids in the host's colonocytes. nih.gov Furthermore, metabolites like 3-hydroxybutyrate, which is a product of fatty acid oxidation, can act as signaling molecules in both microorganisms and their hosts, influencing processes from gene expression to metabolic rate. mdpi.com

| Regulatory Mechanism | Organism/System | Key Outcome |

| Metabolic Prudence | Pseudomonas aeruginosa | Delays expression of secondary metabolite genes until population is large and resources are sufficient. elifesciences.org |

| Host-Microbe Interaction | Mammalian Colon | Gut microbiota regulate host colonocyte energy metabolism, including fatty acid oxidation. nih.gov |

| Metabolite Signaling | Animals, Bacteria, Plants | 3-hydroxybutyrate acts as a signaling molecule influencing gene expression and metabolic rate. mdpi.com |

Mechanistic Insights into Biological Activity

The biological significance of this compound is primarily understood through its role as a key metabolic intermediate in the degradation of very-long-chain fatty acids (VLCFAs), specifically tetracosanoic acid (C24:0), also known as lignoceric acid. The mechanisms governing its formation and subsequent conversion are located within a specific cellular organelle and are catalyzed by a distinct set of enzymes with high substrate specificity.

Peroxisomal Beta-Oxidation of Tetracosanoic Acid

Unlike shorter-chain fatty acids which are metabolized within the mitochondria, the breakdown of very-long-chain fatty acids such as tetracosanoic acid occurs almost exclusively in peroxisomes. nih.govnih.govpnas.org This compartmentalization is crucial, as the mitochondrial enzymatic machinery is not equipped to handle these longer molecules, primarily due to the substrate specificity of the acyl-CoA synthetases required for their initial activation. nih.govnih.gov

The catabolism of tetracosanoic acid is a cyclical process known as beta-oxidation, which systematically shortens the fatty acid chain by two carbons with each cycle, producing acetyl-CoA. This compound, in its coenzyme A (CoA) ester form (3-oxotetracosanoyl-CoA), appears as a transient intermediate in the first cycle of this pathway. metabolicatlas.orgwikipathways.org The process involves four sequential enzymatic reactions.

Detailed Research Findings on the Enzymatic Pathway:

Activation and Transport : Before oxidation can begin, tetracosanoic acid must be activated in the cytoplasm or on the peroxisomal membrane by a very-long-chain acyl-CoA synthetase (VLCFA-ACS), which attaches it to coenzyme A, forming tetracosanoyl-CoA. This step requires ATP. nih.gov This activated molecule is then transported into the peroxisome.

First Dehydrogenation : Inside the peroxisome, tetracosanoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (in humans, ACOX1). This enzyme introduces a double bond between the alpha (C2) and beta (C3) carbons, yielding (2E)-tetracosenoyl-CoA. biomolther.orgmdpi.com

Hydration and Second Dehydrogenation : The next two steps are catalyzed by a single multifunctional enzyme. In humans, this is the D-bifunctional protein (also known as MFE2 or HSD17B4). biomolther.org

First, it acts as a hydratase, adding a water molecule across the double bond of (2E)-tetracosenoyl-CoA to form 3-hydroxytetracosanoyl-CoA. wikipathways.org

Second, it functions as a dehydrogenase, oxidizing the hydroxyl group at the C3 position to a keto group. This reaction yields the central compound of interest: 3-oxotetracosanoyl-CoA . wikipathways.orgmdpi.com

Thiolytic Cleavage : The final step of the cycle involves the cleavage of 3-oxotetracosanoyl-CoA. This reaction is catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase (in humans, ACAA1). mdpi.comwikipedia.org The enzyme utilizes a molecule of free coenzyme A to break the bond between the alpha and beta carbons. The products are a two-carbon acetyl-CoA molecule and a 22-carbon acyl-CoA, docosanoyl-CoA. metabolicatlas.orgnih.gov The docosanoyl-CoA is then ready to undergo further rounds of beta-oxidation until the chain is fully broken down.

The table below summarizes the key enzymatic steps in the formation and degradation of 3-oxotetracosanoyl-CoA during the first cycle of peroxisomal beta-oxidation.

| Step | Substrate | Enzyme (Human) | Product | Mechanistic Role |

|---|---|---|---|---|

| 1 | Tetracosanoyl-CoA | Acyl-CoA Oxidase 1 (ACOX1) | (2E)-Tetracosenoyl-CoA | Creates a C2-C3 double bond. |

| 2 | (2E)-Tetracosenoyl-CoA | D-Bifunctional Protein (MFE2/HSD17B4) | 3-Hydroxytetracosanoyl-CoA | Hydrates the double bond. |

| 3 | 3-Hydroxytetracosanoyl-CoA | 3-Oxotetracosanoyl-CoA | Oxidizes the hydroxyl group to a keto group, forming the 3-oxo intermediate. | |

| 4 | 3-Oxotetracosanoyl-CoA | 3-Ketoacyl-CoA Thiolase (ACAA1) | Acetyl-CoA + Docosanoyl-CoA | Cleaves the 24-carbon chain into a 22-carbon chain and acetyl-CoA. |

Other Potential Biological Roles

Beyond its well-defined role as a metabolic intermediate, this compound has been identified in broader metabolomic studies, although its mechanistic function in these contexts remains speculative.

Plant-Pest Interactions : A metabolomics analysis of rice plants indicated that levels of this compound, along with glutamine, were associated with susceptibility to the rice gall midge. nih.govd-nb.info This finding points to a potential role in plant defense or susceptibility pathways, but the direct molecular mechanism behind this correlation has not been elucidated.

Advanced Analytical Research Methodologies for 3 Oxotetracosanoic Acid

Chromatographic Separation Techniques

Chromatography is a foundational technique for isolating specific components from a mixture. wikipedia.org It operates on the principle of differential partitioning between a mobile phase and a stationary phase, allowing for the effective separation of analytes. etamu.edulibretexts.org For a compound like 3-Oxotetracosanoic acid, several high-level chromatographic methods are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing non-volatile compounds like long-chain fatty acids. mst.or.jp This technique avoids the need for chemical derivatization that is often required for gas chromatography. chromatographyonline.com In the analysis of oxo-fatty acids, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity. nih.govresearchgate.net

For analogous short- and medium-chain oxo-fatty acids, methods have been developed using reversed-phase chromatography with gradient elution, often employing a C18 column. nih.gov The mobile phases typically consist of an aqueous component with an organic modifier like methanol (B129727) or acetonitrile, often containing a small percentage of formic acid to aid in ionization. nih.govsciex.com Detection is commonly achieved using negative electrospray ionization (ESI), as carboxylic acids and ketone bodies ionize well in this mode. nih.govacs.org Multiple Reaction Monitoring (MRM) mode in tandem MS allows for highly specific and quantitative measurements, with the ability to detect compounds at very low concentrations. acs.orgnih.gov The high throughput and sensitivity of modern LC-MS systems make them suitable for quantifying this compound in complex biological samples. chromatographyonline.comamericanpharmaceuticalreview.com

| Parameter | Description | Common Implementation | Reference |

|---|---|---|---|

| Chromatography | Separation Mode | Reversed-Phase Liquid Chromatography | nih.gov |

| Stationary Phase (Column) | C18 bonded silica (B1680970) (e.g., Phenomenex Luna C18) | nih.gov | |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid | nih.govsciex.com | |

| Mass Spectrometry | Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govacs.org |

| Detection Mode | Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) for quantification | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the qualitative and quantitative analysis of fatty acids. ebi.ac.uknaturalspublishing.com However, due to the low volatility and potential thermal instability of compounds like this compound, chemical derivatization is a necessary prerequisite for analysis. jfda-online.comerndim.org This process converts the analyte into a more volatile and thermally stable form suitable for the GC environment. erndim.org

The most common derivatization method involves silylation, where active hydrogens in the carboxylic acid group are replaced with a trimethylsilyl (B98337) (TMS) group. erndim.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. erndim.org Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a column, often a wax-type capillary column, based on boiling point and polarity. etamu.edunaturalspublishing.comshimadzu.com The separated components then enter the mass spectrometer for detection and identification based on their unique mass fragmentation patterns. etamu.eduresearchgate.net Stable isotope dilution methods can be incorporated for precise quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) Modalities (e.g., RP-HPLC, NP-HPLC, Chiral HPLC, HILIC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.org Various modalities can be applied depending on the analytical requirements for this compound and related compounds.

Reversed-Phase HPLC (RP-HPLC) : This is the most widely used mode for fatty acid analysis. wikipedia.org It employs a non-polar stationary phase (e.g., C8 or C18) and a polar, aqueous mobile phase. wikipedia.orgresearchgate.net Separation is based on the hydrophobic interactions of the analyte with the stationary phase. For detection, UV detectors can be used, although this may require derivatization to introduce a chromophore. researchgate.net Alternatively, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can quantify underivatized fatty acids. thermofisher.comlabcompare.com

Normal-Phase HPLC (NP-HPLC) : NP-HPLC uses a polar stationary phase and a non-polar mobile phase to separate compounds based on polarity. While less common for fatty acids than RP-HPLC, it can be effective for separating isomers or compounds with different polar functional groups.

Chiral HPLC : This specialized modality is used to separate enantiomers (stereoisomers that are mirror images of each other). If this compound were to be synthesized or isolated in a chiral form, or if it contained other chiral centers, Chiral HPLC with a chiral stationary phase would be necessary to resolve the different stereoisomers.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC separates compounds based on their polarity and partitioning between a polar stationary phase and a mobile phase containing a high concentration of an organic solvent mixed with water. wikipedia.org It is particularly useful for separating highly polar compounds that are not well-retained in reversed-phase systems.

| HPLC Modality | Stationary Phase Type | Mobile Phase Type | Separation Principle | Reference |

|---|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18) | Polar (e.g., Acetonitrile/Water) | Hydrophobicity | wikipedia.orgresearchgate.net |

| Normal-Phase (NP-HPLC) | Polar (e.g., Silica) | Non-polar (e.g., Hexane) | Polarity | wikipedia.org |

| Chiral HPLC | Chiral Stationary Phase | Varies | Enantiomeric interactions | researchgate.net |

| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica, Amide) | High Organic/Aqueous | Partitioning and hydrophilicity | wikipedia.org |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. biomedpharmajournal.org By using columns packed with smaller particles (typically sub-2 µm), UHPLC achieves much higher resolution, greater sensitivity, and significantly faster analysis times. americanpharmaceuticalreview.comlabcompare.com The increased efficiency and speed make UHPLC particularly well-suited for the analysis of trace components in complex biological or environmental samples. americanpharmaceuticalreview.com For an analyte like this compound, UHPLC coupled with mass spectrometry (UHPLC-MS) offers superior performance for both targeted quantification and untargeted metabolomics studies, allowing for rapid and reliable determination. chromatographyonline.comamericanpharmaceuticalreview.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry is indispensable for confirming the identity and structure of analytes post-chromatographic separation. For oxo-fatty acids, specific fragmentation techniques are crucial for determining the precise location of the carbonyl group.

Charge-Remote Fragmentations for Oxo Position Determination

Charge-remote fragmentation (CRF) is a powerful mass spectrometric technique used for the structural determination of lipids, including fatty acids. nih.gov The process is initiated by high-energy collisional activation of gas-phase ions, which can be either carboxylate anions ([M-H]⁻) or cationized molecules ([M+Cat-H]⁺), where the cation is typically an alkali or alkaline earth metal. nih.govnih.gov

The key advantage of CRF is that the fragmentation is not directed by the charge site but occurs along the aliphatic chain, providing clear structural information. nih.govcore.ac.uk When applied to an oxo-fatty acid, the resulting tandem mass spectrum displays a unique and diagnostic pattern. Specifically, the fragmentation pathway produces a notable "gap" in the series of fragment ions that corresponds directly to the location of the oxo group. nih.gov This gap is bordered by two prominent peaks, which are formed by cleavages of the C-C bonds adjacent to the carbonyl group. nih.gov One peak results from cleavage of the C-C bond beta to the oxo position and proximal to the charge, while the other arises from cleavage gamma to the oxo position and distal to the charge. nih.gov By identifying this characteristic gap and its flanking ions, the position of the oxo group along the fatty acid chain can be unambiguously determined, allowing for the clear differentiation of isomers such as this compound from 7- or 1this compound. nih.govcore.ac.uk

High-Energy Collisional Activation for Isomer Differentiation

High-energy collisional activation, a fundamental process in tandem mass spectrometry (MS/MS), is a powerful technique for differentiating between isomeric and isobaric compounds. In this process, ions that have been selected by a first mass analyzer are accelerated to high kinetic energies and then collided with a neutral gas (e.g., helium, argon). This collision induces fragmentation of the ion.

The resulting fragmentation patterns are highly dependent on the ion's specific chemical structure, including the position of functional groups and double bonds. Different isomers will break apart in distinct, predictable ways, producing a unique "fingerprint" of fragment ions. unito.it By analyzing these fragment ion spectra, researchers can deduce the precise structure of the parent molecule. For a compound like this compound, this technique could theoretically be used to distinguish it from other 3-keto fatty acid isomers or from other fatty acids that have the same molecular weight but a different elemental composition or structure. The fragmentation process allows for the structural elucidation of gas-phase ions, which is the foundation of structure assignment by MS/MS. unito.it

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS or MS²) is an indispensable tool for enhancing analytical selectivity, particularly in complex mixtures where multiple compounds may co-elute or have similar mass-to-charge ratios (m/z). wikipedia.org The technique involves multiple stages of mass analysis. In the first stage (MS1), ions are separated by their m/z. A specific ion of interest, known as the precursor ion, is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). wikipedia.orgnih.gov In the second stage (MS2), the resulting fragment ions (product ions) are mass-analyzed and detected. wikipedia.org

This process provides a second dimension of separation, drastically improving selectivity and reducing background noise. nih.gov Common MS/MS scan modes include:

Product Ion Scan: Characterizes the fragments of a single selected precursor ion.

Precursor Ion Scan: Identifies all precursor ions that produce a specific, common fragment ion.

Neutral Loss Scan: Identifies all precursor ions that lose a specific neutral molecule upon fragmentation.

Research has successfully utilized advanced MS/MS techniques for the identification of this compound. In one study, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) operating in negative ionization mode was used to analyze a lipophilic plant extract. arabjchem.org This high-resolution mass spectrometry approach allowed for the putative identification of this compound based on its accurate mass and fragmentation data. arabjchem.org

| Analytical Data for 3-Oxo-tetracosanoic acid Identification | |

| Technique | UPLC-ESI-QTOF-MS |

| Parent Ion (m/z) | 441.3587 [M+H]⁻ (Incorrect notation in source, likely [M-H]⁻) |

| Retention Time (min) | 20.42 |

| Score | 99.73 |

| Data from a study on the phytochemical profile of Chromolaena odorata. arabjchem.org |

"Shotgun" Lipidomics Approaches for Global Analysis

"Shotgun" lipidomics is a powerful, high-throughput strategy for the global analysis of the entire lipid content (the lipidome) of a biological sample directly from a lipid extract, without prior chromatographic separation. aocs.orgcromlab-instruments.es This approach relies on the direct infusion of the sample extract into a mass spectrometer and exploits the distinct chemical and physical properties of different lipid classes for their identification and quantification. aocs.orgnih.gov

The core principle involves acquiring a mass spectrum that displays the molecular ions of individual lipid species. aocs.org Subsequent identification and quantification are often performed using tandem mass spectrometry, employing precursor ion and neutral loss scans that are characteristic of specific lipid classes. newomics.com This method allows for the absolute quantification of hundreds of individual molecular lipid species across numerous major lipid classes from a single sample. nih.gov

Key advantages of shotgun lipidomics include:

High Throughput: Eliminating the time-consuming chromatography step allows for rapid analysis. aocs.org

Comprehensive Coverage: Enables a global, system-level view of the lipidome. nih.gov

Minimized Analytical Variables: Avoids issues related to chromatographic anomalies and concentration changes during elution. nih.gov

While no studies explicitly report the analysis of this compound via shotgun lipidomics, the technique is designed for the global analysis of fatty acids and other lipid classes, making it a highly suitable platform for investigating this compound within a broader metabolic context. cromlab-instruments.esnih.gov

Sample Preparation and Pre-analytical Considerations for Research Samples

Proper sample preparation is a critical step that ensures the accurate and reproducible analysis of target analytes like this compound. The primary goals are to isolate the analyte from a complex matrix, remove interfering substances, and concentrate it to a level suitable for detection. scharlab.com

Extraction Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

The extraction of this compound from a research sample (e.g., plasma, tissue homogenate, or cell culture) typically involves either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a classic technique based on the differential solubility of a solute between two immiscible liquid phases, usually an aqueous phase and an organic solvent. celignis.com The partitioning of the analyte is governed by its distribution coefficient. libretexts.org For a carboxylic acid like this compound, pH manipulation is key. By adjusting the pH of the aqueous phase, the ionization state of the carboxylic acid group can be controlled, thereby altering its solubility and enabling its separation from neutral or basic compounds. libretexts.orglibretexts.org

Solid-Phase Extraction (SPE) is a more modern and often more selective technique that has become a standard method for sample cleanup and concentration. scharlab.com It involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. scharlab.com For a long-chain fatty acid, a reversed-phase sorbent (e.g., C18) is commonly used, where the nonpolar alkyl chain of the analyte interacts with the nonpolar stationary phase. nih.gov

| Comparison of Extraction Methodologies for Carboxylic Acids | ||

| Method | Principle | Considerations for this compound |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. celignis.com | The long C24 chain makes it highly soluble in organic solvents. The carboxylic acid group allows for pH-mediated separation (soluble in basic aqueous solution as the carboxylate, soluble in organic phase in its protonated acidic form). libretexts.org |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent followed by elution. scharlab.com | A reversed-phase (e.g., C18) or mixed-mode ion-exchange sorbent would be effective. The nonpolar tail would bind to the reversed-phase material, while the carboxyl group could interact with an anion-exchange sorbent. nih.govchromatographyonline.com |

Derivatization Procedures for Improved Detection

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are better suited for a specific analytical method. researchgate.net For compounds like this compound, which lacks a strong chromophore for UV detection, derivatization is often essential for achieving high sensitivity in HPLC or improving volatility for gas chromatography (GC). libretexts.org

The primary goals of derivatization include:

Enhancing Detector Response: Attaching a "tag" such as a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. researchgate.netlibretexts.org

Improving Ionization Efficiency: Adding a permanently charged group can significantly enhance the signal in mass spectrometry. nih.gov

Increasing Volatility: Converting polar functional groups (like carboxylic acids) into less polar, more volatile esters or silyl (B83357) ethers for GC analysis. libretexts.orgjfda-online.com

For carboxylic acids, derivatization is a common strategy. For example, reagents like 3-Nitrophenylhydrazine (B1228671) (3-NPH) are used to tag carboxylic acids, enabling their sensitive detection by LC-MS/MS. nih.gov Studies on other types of analytes have shown that derivatization can increase detection sensitivity by factors ranging from 14 to over 300-fold. nih.gov

| Examples of Derivatization Approaches for Carboxylic Acids | ||

| Reagent Type | Target Functional Group | Analytical Advantage |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxyl | Improved ionization and chromatographic separation for LC-MS/MS. nih.gov |

| Silylating Agents (e.g., BSTFA) | Carboxyl, Hydroxyl | Increases volatility and thermal stability for GC analysis. jfda-online.com |

| Fluorescent Tags (e.g., FMOC-Cl) | Carboxyl (via coupling agent), Amines | Adds a fluorophore for highly sensitive fluorescence detection. libretexts.org |

| UV-Absorbing Tags (e.g., PNB-Br) | Carboxyl | Adds a chromophore for sensitive UV detection in HPLC. libretexts.org |

Other Advanced Detection Modalities (e.g., Electrogenerated Chemiluminescence, Electrochemical Detection)

Beyond standard chromatographic detectors, other advanced modalities offer unique advantages for the sensitive detection of organic molecules.

Electrogenerated Chemiluminescence (ECL) , also known as electrochemiluminescence, is a highly sensitive detection method where light is produced from excited-state species generated during electrochemical reactions at an electrode surface. rsc.orgsemanticscholar.org A key advantage of ECL is the near-complete absence of background light interference, as no external light source is needed for excitation. nih.gov Research has demonstrated that chemiluminescence can be generated from the reaction of electrogenerated species with various organic acids, including pyruvic, malonic, and lactic acids, establishing the potential for this technique to detect acidic analytes. utexas.edu This suggests that an ECL-based system could be developed for the sensitive detection of this compound.

Electrochemical Detection relies on measuring the current resulting from the oxidation or reduction of an analyte at an electrode held at a specific potential. The development of chemically modified electrodes has greatly enhanced the selectivity and sensitivity of this technique. researchgate.net By modifying an electrode surface with materials that have electrocatalytic activity towards a specific analyte or functional group, highly sensitive and selective sensors can be fabricated. nih.gov Electrochemical sensors have been successfully developed for the detection of other organic acids, such as salicylic (B10762653) acid and uric acid, with low detection limits. rsc.orgrsc.org This approach could be adapted for this compound, likely by targeting the electro-oxidation of its keto or carboxyl functional groups on a suitably modified electrode.

| Advanced Detection Modalities | ||

| Technique | Principle of Detection | Potential Advantages for this compound |

| Electrogenerated Chemiluminescence (ECL) | Light emission from electrochemically generated reactive species. rsc.org | Extremely high sensitivity, low background signal, wide dynamic range. nih.gov |

| Electrochemical Detection | Measures current from the oxidation/reduction of the analyte at a modified electrode. researchgate.net | High sensitivity, excellent selectivity (with modified electrodes), potential for miniaturization and in-vivo measurement. rsc.org |

Future Research Directions and Translational Potential in Academic Contexts

Elucidation of Novel Metabolic Pathways and Enzymatic Partners

While 3-oxotetracosanoic acid is a known intermediate in fatty acid metabolism, a complete understanding of all the metabolic pathways it participates in remains to be fully elucidated. Future research will likely focus on identifying novel metabolic routes involving this long-chain keto acid. This includes its potential role in less-characterized pathways beyond the canonical fatty acid synthesis and degradation cycles.

Key to this endeavor is the identification of novel enzymatic partners. While the core enzymes of fatty acid metabolism are well-documented, the specific enzymes that show high substrate specificity for this compound, particularly in different cellular compartments or under specific metabolic conditions, are not entirely known. Advanced proteomic and metabolomic approaches will be instrumental in discovering these enzymatic partners. Understanding the kinetics and regulatory mechanisms of these enzymes will provide a more granular view of how the flux of this compound is controlled within the cell.

Table 1: Potential Areas of Investigation for Novel Metabolic Pathways

| Area of Investigation | Rationale |

| Peroxisomal Beta-Oxidation | While mitochondrial beta-oxidation is well-studied, the specific role and regulation of this compound in peroxisomal fatty acid metabolism warrants deeper investigation. |

| Branch-Point Metabolism | Investigating whether this compound serves as a branch-point metabolite, directing carbon flux towards the synthesis of other bioactive lipids or signaling molecules. |

| Non-Canonical Condensation Reactions | Exploring the possibility of this compound participating in novel condensation reactions with other metabolites to form more complex lipids with unknown functions. |

| Interaction with Other Metabolic Pathways | Studying the interplay between the metabolism of this compound and other central metabolic pathways, such as the citric acid cycle and gluconeogenesis. lumenlearning.comsajaa.co.zanih.gov |

Advanced Structural-Activity Relationship Studies of Derivatives

The biological activity of this compound is intrinsically linked to its chemical structure. Advanced structure-activity relationship (SAR) studies on its derivatives could unlock new therapeutic and biotechnological potentials. collaborativedrug.com By systematically modifying the functional groups of this compound, researchers can probe how these changes affect its interaction with enzymes and other biological targets. nih.govcopernicus.org

The synthesis of a library of derivatives, including variations in chain length, the position and nature of the keto group, and the addition of other functional moieties, will be a critical first step. chadsprep.comresearchgate.netnih.govyoutube.com These derivatives can then be screened for various biological activities. For instance, some derivatives might exhibit enhanced or inhibitory effects on specific enzymes involved in fatty acid metabolism, while others could possess novel antimicrobial or signaling properties. nih.govnih.gov Computational modeling and docking studies can complement these experimental approaches to predict the binding affinities of different derivatives to their target proteins, thereby guiding the design of more potent and specific molecules. nih.gov

Development of Innovative Analytical Tools for Low-Abundance Detection

A significant challenge in studying this compound is its typically low abundance in biological samples. This necessitates the development of more sensitive and specific analytical methods for its detection and quantification. creative-proteomics.com Current techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful, but their limits of detection may not be sufficient for all applications. creative-proteomics.commdpi.comresearchgate.net

Future research should focus on innovative analytical strategies to overcome this limitation. This could involve the development of novel derivatization reagents that enhance the ionization efficiency and chromatographic behavior of this compound, thereby improving its detection by mass spectrometry. mdpi.com Additionally, the exploration of advanced separation techniques, such as multidimensional chromatography, could help to resolve this compound from other interfering lipids present in complex biological matrices. mdpi.com The development of specific antibodies or aptamers for use in immunoassays could also provide a highly sensitive and high-throughput method for its quantification. Furthermore, techniques like synchronous fluorescence spectroscopy and advanced mass spectrometry methods could offer improved sensitivity and specificity. ualberta.ca

Table 2: Emerging Analytical Techniques for Low-Abundance Fatty Acid Detection

| Technique | Principle | Potential Advantage for this compound |

| Chemical Derivatization with Mass Spectrometry Imaging (MSI) | On-tissue chemical reaction to enhance signal, followed by spatial analysis. mdpi.com | Allows for visualization of the distribution of low-abundance fatty acids within tissues. mdpi.com |

| Ozone-enabled Fatty Acid Discovery (OzFAD) | Utilizes ozone-induced dissociation to identify double bond positions in unsaturated fatty acids. biorxiv.org | While this compound is saturated, this highlights the trend towards novel fragmentation techniques for lipid analysis. |

| Triple Quadrupole Mass Spectrometry (GC-TQMS) | Highly selective and sensitive mass spectrometry technique. researchgate.net | Can improve the quantification of low-abundance fatty acids in complex samples. researchgate.net |

Understanding its Role in Specific Biological Stress Responses at a Molecular Level

Emerging evidence suggests a link between fatty acid metabolism and cellular stress responses. plos.orgresearchgate.netnih.gov Future research should aim to delineate the specific role of this compound in these processes at a molecular level. This includes investigating how its cellular concentration changes in response to various stressors, such as oxidative stress, nutrient deprivation, or heat shock. nih.govnih.gov

A key question is whether this compound itself acts as a signaling molecule in stress pathways or if its metabolic flux is simply altered as a consequence of the stress response. Perturbations in fatty acid metabolism have been linked to changes in gene expression related to stress responses. plos.orgbiorxiv.org It would be valuable to investigate if this compound or its metabolites can directly modulate the activity of transcription factors or other signaling proteins involved in these pathways. Furthermore, its role in plant stress responses, where organic acids are known to be important, presents another avenue for exploration. nih.gov The dysregulation of fatty acid levels has been associated with dysregulation of major biological stress systems. universiteitleiden.nl

Application in Synthetic Biology and Metabolic Engineering Research

The principles of synthetic biology and metabolic engineering can be applied to harness and manipulate the metabolic pathways involving this compound for various biotechnological applications. cbd.intwikipedia.org By engineering microorganisms or plants, it may be possible to overproduce this compound or its derivatives for use as specialty chemicals or precursors for biofuels. researchgate.netexlibrisgroup.comnih.govoup.com

This would involve the identification and overexpression of key enzymes in its biosynthetic pathway and the knockout or downregulation of competing pathways. researchgate.net For example, re-engineering the fatty acid elongation system in yeast has been shown to increase the production of very-long-chain fatty acids. exlibrisgroup.com The development of synthetic gene circuits could allow for the dynamic control of this compound production, separating it from the primary growth phase of the organism. exlibrisgroup.com Furthermore, the unique chemical structure of this compound makes it an interesting building block for the synthesis of novel biopolymers or surfactants with specific properties. The production of valuable small molecules, which are difficult to synthesize chemically, is a significant application of synthetic biology. hudsonlabautomation.com

Q & A

Q. What experimental designs address inconsistencies in reported thermal stability data for this compound?

- Methodological Answer : Conduct Differential Scanning Calorimetry (DSC) under inert atmospheres (N₂/Ar) to prevent oxidation. Compare decomposition temperatures across multiple labs using standardized protocols. Statistically analyze batch-to-batch variability via ANOVA to identify confounding factors (e.g., trace metals) .

Q. How can metabolic pathway studies of this compound minimize confounding variables in model organisms?

- Methodological Answer : Use isotope-labeled analogs (e.g., ¹³C at C-3) to track β-oxidation products via LC-MS/MS. Control for dietary lipid intake and genetic background in animal models. Employ clustered data analysis to account for repeated measurements within subjects .

Q. What strategies resolve contradictory findings on the compound’s role in lipid bilayer permeability?

- Methodological Answer : Perform comparative assays (e.g., fluorescence quenching, planar lipid bilayer electrophysiology) under identical pH and ionic strength conditions. Validate results using molecular dynamics simulations to assess ketone group interactions with phospholipid headgroups .

Q. How do researchers differentiate this compound’s biological activity from structurally similar β-keto fatty acids?

Q. What computational methods predict the environmental fate of this compound in wastewater systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.